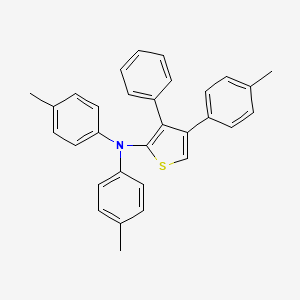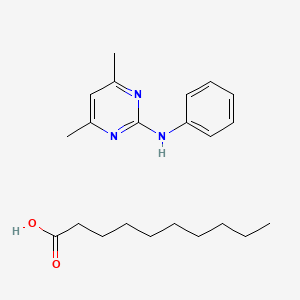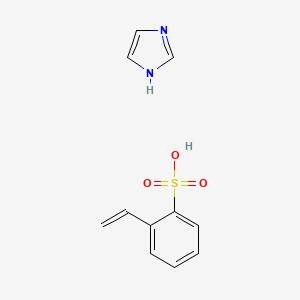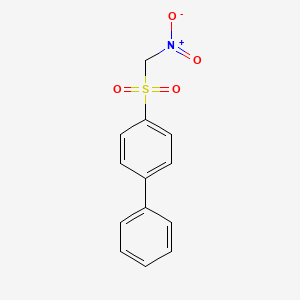![molecular formula C23H15N B12535532 4-[2-(Pyren-2-YL)ethenyl]pyridine CAS No. 807379-46-0](/img/structure/B12535532.png)
4-[2-(Pyren-2-YL)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Piren-2-IL)etenil]piridina es un compuesto orgánico que presenta una parte de pireno unida a un anillo de piridina a través de un enlace etenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[2-(Piren-2-IL)etenil]piridina normalmente implica la reacción de síntesis de piridina de Chichibabin multicomponente. Este método utiliza 1-pirenocarboxaldehído, 2-acetiltiofeno y acetato de amonio como materiales de partida . Las condiciones de reacción a menudo incluyen calentamiento y el uso de disolventes como etanol o ácido acético para facilitar la formación del producto deseado.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 4-[2-(Piren-2-IL)etenil]piridina no están bien documentados, el enfoque general probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[2-(Piren-2-IL)etenil]piridina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo etenil en un grupo etilo.
Sustitución: El anillo de piridina puede experimentar reacciones de sustitución electrofílica y nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de disolventes como diclorometano o etanol.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de pireno-2-carboxaldehído, mientras que la reducción podría producir 4-[2-(Piren-2-IL)etil]piridina.
Aplicaciones Científicas De Investigación
4-[2-(Piren-2-IL)etenil]piridina tiene varias aplicaciones de investigación científica:
Biología: Este compuesto puede servir como marcador fluorescente en ensayos biológicos, ayudando a visualizar procesos celulares.
Mecanismo De Acción
El mecanismo de acción de 4-[2-(Piren-2-IL)etenil]piridina implica su interacción con objetivos moleculares y vías específicas. En aplicaciones de fluorescencia, el compuesto absorbe luz a una longitud de onda específica y emite luz a una longitud de onda más larga, lo que le permite actuar como una sonda fluorescente. La parte de pireno es responsable de la fuerte fluorescencia del compuesto, mientras que el anillo de piridina puede interactuar con varias moléculas biológicas, mejorando su utilidad en ensayos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
4-(Piren-1-il)piridina: Estructura similar pero carece del enlace etenil.
4-(2-(Piren-1-il)etil)piridina: Similar pero con un enlace etilo en lugar de un enlace etenil.
2-[(E)-2-(Tiofen-2-il)etenil]piridina: Contiene una parte de tiofeno en lugar de una parte de pireno.
Singularidad
4-[2-(Piren-2-IL)etenil]piridina es única debido a su combinación de una parte de pireno y un anillo de piridina conectados por un enlace etenil. Esta estructura imparte propiedades fotofísicas distintas, lo que la hace particularmente útil como sonda fluorescente y en aplicaciones optoelectrónicas.
Propiedades
Número CAS |
807379-46-0 |
|---|---|
Fórmula molecular |
C23H15N |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-(2-pyren-2-ylethenyl)pyridine |
InChI |
InChI=1S/C23H15N/c1-2-18-6-8-20-14-17(5-4-16-10-12-24-13-11-16)15-21-9-7-19(3-1)22(18)23(20)21/h1-15H |
Clave InChI |
HHSXIKPPZIAOJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC=NC=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)





![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
